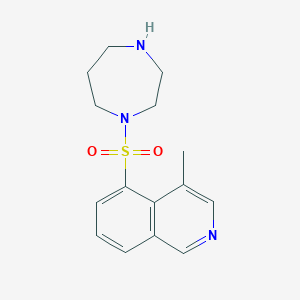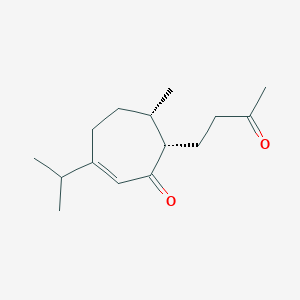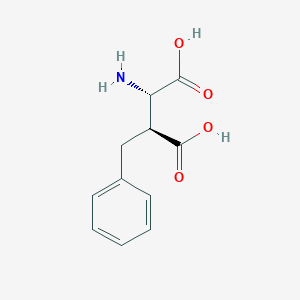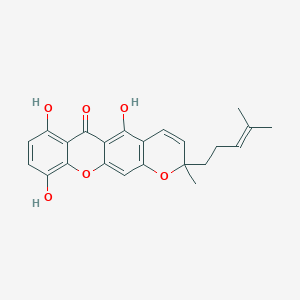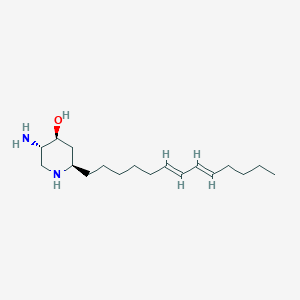
Podocarpane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podocarpane is a terpenoid fundamental parent.
Applications De Recherche Scientifique
Synthesis and Derivative Applications
Podocarpane, a type of diterpenoid, has been extensively studied for its potential in synthesizing derivatives, owing to its complex molecular structure. The derivatives of this compound-type diterpenoids, including cassane-type, abietane-type, and totarane-type, are either widespread natural products or key intermediates in synthetic and medicinal chemistry. Research has shown successful applications in the synthesis of isolophanthins A & B and abietatrien-3β-ol through methods involving Diels-Alder cycloaddition and photo-decarbonylation from unmasked ortho-benzoquinone (Zhu & Liu, 2017).
Natural Occurrence and Structural Elucidation
This compound-type trinorditerpenes have been isolated from natural sources like the bark of Taiwania cryptomerioides. These compounds' structures were determined using NMR, MS, and other spectral and chemical evidence, highlighting the diversity of this compound derivatives in nature (Kuo & Chang, 2000).
Applications in Medicinal Chemistry
This compound diterpenoids have shown significant potential in medicinal chemistry. For instance, some derivatives have exhibited cytotoxic activity against various human cancer cell lines, suggesting their potential application in cancer research and therapy (Yuan et al., 2005). Additionally, this compound-type trinorditerpenes isolated from the bark of Taiwania cryptomerioides have demonstrated moderate inhibitory activity against certain cancer cells (Liu et al., 2007).
Propriétés
Formule moléculaire |
C17H30 |
|---|---|
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
(4aS,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C17H30/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h13-15H,4-12H2,1-3H3/t13-,14+,15+,17-/m1/s1 |
Clé InChI |
OEWMDAWVOVKZEQ-WBTNSWJXSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@H]2CCCC3)(C)C |
SMILES |
CC1(CCCC2(C1CCC3C2CCCC3)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3C2CCCC3)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
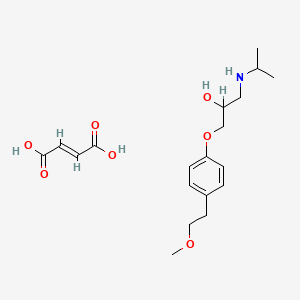

![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)
